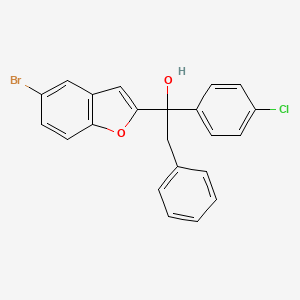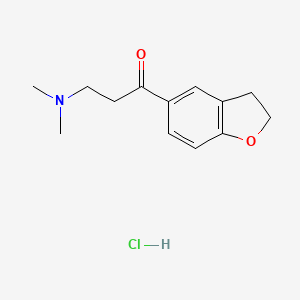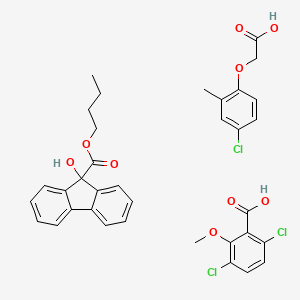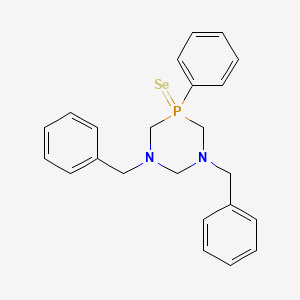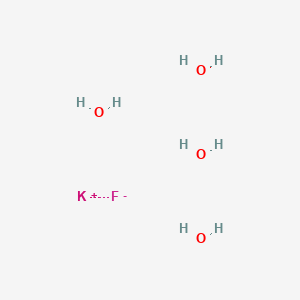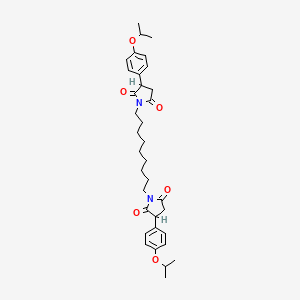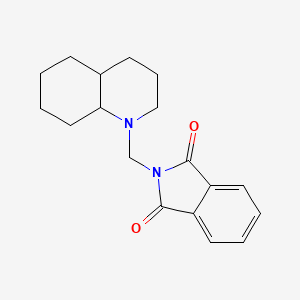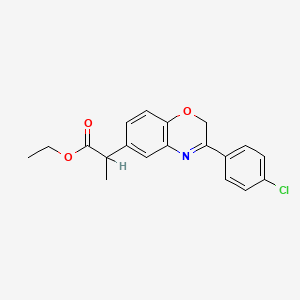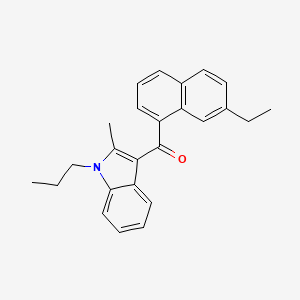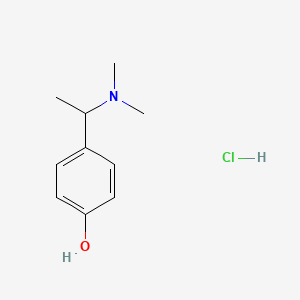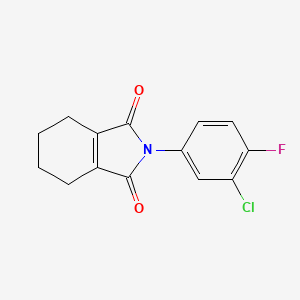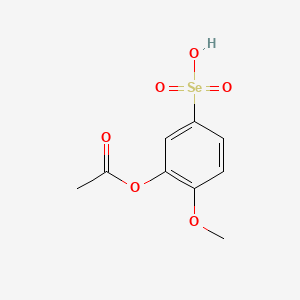
3-(Acetyloxy)-4-methoxybenzeneselenonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Acetyloxy)-4-methoxybenzeneselenonic acid is an organic compound that features a selenonic acid group attached to a benzene ring, which is further substituted with acetyloxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-4-methoxybenzeneselenonic acid typically involves the introduction of the selenonic acid group onto a pre-functionalized benzene ring. One common method is the selenation of 4-methoxyphenol followed by acetylation. The reaction conditions often include the use of selenating agents such as selenium dioxide (SeO2) in the presence of an oxidizing agent. The acetylation step can be carried out using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Acetyloxy)-4-methoxybenzeneselenonic acid can undergo various chemical reactions, including:
Oxidation: The selenonic acid group can be further oxidized to form higher oxidation state selenium compounds.
Reduction: Reduction reactions can convert the selenonic acid group to selenol or selenide derivatives.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield seleninic or selenonic acids, while reduction could produce selenols or selenides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(Acetyloxy)-4-methoxybenzeneselenonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles, including its antioxidant properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Acetyloxy)-4-methoxybenzeneselenonic acid involves its interaction with molecular targets through its selenonic acid group. This group can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with enzymes and proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzeneselenonic acid: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
3-(Acetyloxy)-4-methoxybenzenesulfonic acid: Contains a sulfonic acid group instead of a selenonic acid group, leading to different chemical and biological properties.
Uniqueness
3-(Acetyloxy)-4-methoxybenzeneselenonic acid is unique due to the presence of both acetyloxy and methoxy groups on the benzene ring, combined with the selenonic acid group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.
Properties
CAS No. |
94773-15-6 |
|---|---|
Molecular Formula |
C9H10O6Se |
Molecular Weight |
293.14 g/mol |
IUPAC Name |
3-acetyloxy-4-methoxybenzeneselenonic acid |
InChI |
InChI=1S/C9H10O6Se/c1-6(10)15-9-5-7(16(11,12)13)3-4-8(9)14-2/h3-5H,1-2H3,(H,11,12,13) |
InChI Key |
JOQITUPRNVAPRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)[Se](=O)(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


